molecular formula C6H9N3O2 B13556017 2-amino-2-(4-methyl-1H-imidazol-5-yl)acetic acid

2-amino-2-(4-methyl-1H-imidazol-5-yl)acetic acid

Cat. No.: B13556017
M. Wt: 155.15 g/mol
InChI Key: LIOPTBCOZGZWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-(4-methyl-1H-imidazol-5-yl)acetic acid is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(4-methyl-1H-imidazol-5-yl)acetic acid typically involves the cyclization of amido-nitriles. One such method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-component reactions. For example, a protocol that enables the synthesis of highly substituted imidazole derivatives from various α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst has been reported . These methods are designed to be efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(4-methyl-1H-imidazol-5-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions may produce reduced imidazole derivatives.

Scientific Research Applications

2-amino-2-(4-methyl-1H-imidazol-5-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-2-(4-methyl-1H-imidazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, imidazole derivatives can inhibit the activity of certain enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-(4-methyl-1H-imidazol-5-yl)acetic acid is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole derivatives and contributes to its specific applications and effects.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-amino-2-(5-methyl-1H-imidazol-4-yl)acetic acid

InChI

InChI=1S/C6H9N3O2/c1-3-5(9-2-8-3)4(7)6(10)11/h2,4H,7H2,1H3,(H,8,9)(H,10,11)

InChI Key

LIOPTBCOZGZWHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.